

A comparative review of adamantane derivatives in antiviral research

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Compound of Interest

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Adamantane Derivatives in Antiviral Research: A Comparative Review

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adamantane derivatives in the ongoing battle against viral diseases. Adamantane and its derivatives have a storied history in antiviral therapy, and while challenges such as drug resistance have emerged, novel compounds are paving new avenues for research and potential clinical applications.

The therapeutic journey of adamantane derivatives began with the discovery of amantadine's efficacy against Influenza A. This was followed by the development of rimantadine, which offered a similar mechanism of action with an improved safety profile. However, the widespread emergence of resistant viral strains has significantly curtailed their use. This has spurred the development of a new generation of adamantane derivatives, designed to overcome these resistance mechanisms and broaden the spectrum of antiviral activity to other significant human pathogens, including SARS-CoV-2. This review delves into a comparative analysis of these derivatives, presenting key experimental data, outlining methodologies, and visualizing the intricate mechanisms of action.

Comparative Antiviral Activity

The antiviral efficacy of adamantane derivatives is primarily evaluated through in vitro assays that determine the concentration of the compound required to inhibit viral replication and the

concentration that is toxic to host cells. The key parameters are:

- **IC50 (Half-maximal inhibitory concentration):** The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as viral replication.
- **EC50 (Half-maximal effective concentration):** The concentration of a drug that gives half-maximal response. In virology, it often refers to the concentration required to inhibit 50% of viral replication in cell culture.
- **CC50 (Half-maximal cytotoxic concentration):** The concentration of a drug that is required to kill 50% of host cells in a cytotoxicity assay.
- **SI (Selectivity Index):** The ratio of CC50 to EC50 (or IC50). A higher SI value indicates a more favorable therapeutic window, as it suggests the drug is more toxic to the virus than to the host cells.

The following tables summarize the reported in vitro antiviral activities of selected adamantane derivatives against Influenza A virus and SARS-CoV-2.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

Compound	Virus Strain	Cell Line	IC50 (μM)	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
Amantadine	A/WSN/33 (H1N1)	MDCK	-	0.45 ± 0.04	>100	>222
Rimantadine	A/WSN/33 (H1N1)	MDCK	-	0.21 ± 0.02	>100	>476
Novel Derivatives						
(R)-6-(1-adamantyl)-1,3-oxazinan-2-one	A/Aichi/2/68 (H3N2)	MDCK	~5	-	-	-
(R)-6-(1-adamantyl)piperidine-2,4-dione	A/Aichi/2/68 (H3N2)	MDCK	~10	-	-	-
Amino acid/peptide derivatives	Rimantadine-resistant A(H1N1)pdm09	-	-	-	-	-

Data for novel derivatives against resistant strains often focuses on demonstrating efficacy where older drugs fail, with specific quantitative comparisons still emerging in the literature.[\[1\]](#)
[\[2\]](#)

Table 2: Antiviral Activity of Adamantane Derivatives against SARS-CoV-2

Compound	Virus Strain	Cell Line	IC50 (μM)	CC50 (μM)	Selectivity Index (SI)
Amantadine	SARS-CoV-2	Vero E6	83 - 119	>300	>2.5 - 3.6
Rimantadine	SARS-CoV-2	Vero E6 T/A	17.8	-	-
Tromantadine	SARS-CoV-2	Human epithelial cells	60 - 100	-	-
Novel Derivatives					
3F4	SARS-CoV-2	Vero CCL-81	0.32	>1000	>3125
3F5	SARS-CoV-2	Vero CCL-81	0.44	>1000	>2272
3E10	SARS-CoV-2	Vero CCL-81	1.28	>1000	>781

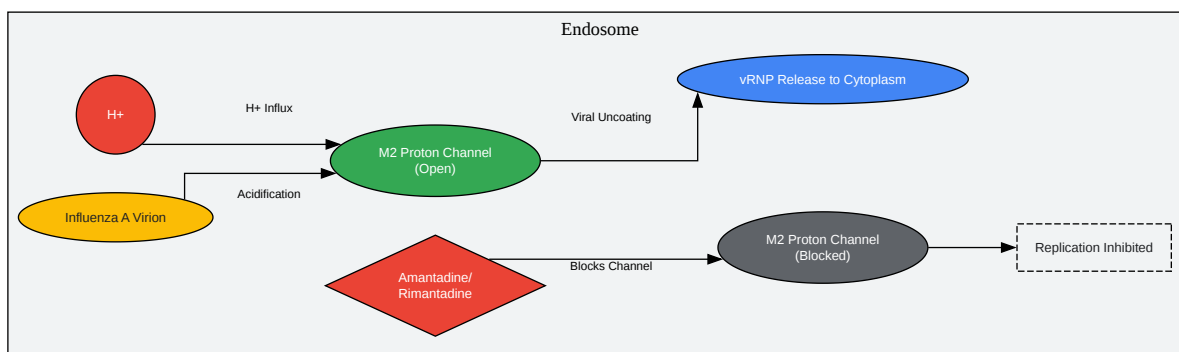
The novel derivatives 3F4, 3F5, and 3E10 demonstrate significantly improved potency and selectivity against SARS-CoV-2 compared to first-generation adamantanes.[3][4]

Mechanisms of Antiviral Action

The antiviral mechanisms of adamantane derivatives are diverse and virus-specific.

Influenza A Virus: M2 Proton Channel Inhibition

The primary and most well-understood mechanism of action of amantadine and rimantadine against Influenza A is the blockade of the M2 proton channel.[5] This viral ion channel is essential for the uncoating of the virus within the host cell's endosome. By obstructing the M2 channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication. Widespread resistance to amantadine and rimantadine is primarily due to a single amino acid substitution (S31N) in the transmembrane domain of the M2 protein.[1]



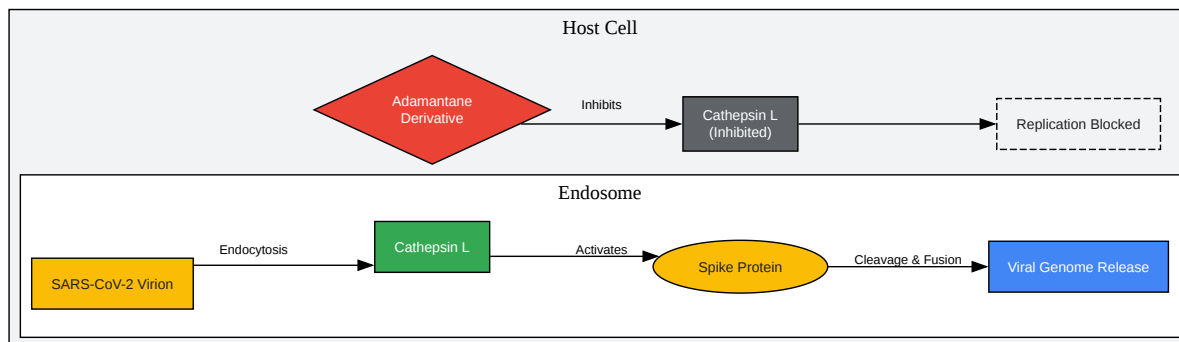
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Inhibition of Influenza A M2 proton channel.

SARS-CoV-2: A Multi-Target Approach

The antiviral activity of adamantane derivatives against SARS-CoV-2 appears to be more complex, with several proposed mechanisms of action.

- **E Protein Viroporin Blockade:** Similar to the M2 channel in influenza, the Envelope (E) protein of coronaviruses forms a viroporin, an ion channel that plays a role in virus assembly and release. Molecular docking studies suggest that adamantane derivatives may block this channel, thereby impairing viral propagation.[6][7]
- **Inhibition of Host Cell Proteases (Cathepsin L):** Viral entry of SARS-CoV-2 into host cells is mediated by the Spike (S) protein, which requires priming by host cell proteases. One such protease is Cathepsin L (CTSL), which is involved in the endosomal entry pathway. Amantadine has been shown to down-regulate the expression and inhibit the activity of Cathepsin L, potentially by increasing the pH of endosomes.[6][8] This inhibition prevents the necessary cleavage of the S protein, thus blocking viral entry.





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